(R)-VX-984 mechanism of action in DNA repair
(R)-VX-984 mechanism of action in DNA repair
An In-depth Technical Guide on the Mechanism of Action of (R)-VX-984 in DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(R)-VX-984, also known as M9831, is a potent, selective, and orally bioavailable small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] As an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs), VX-984 plays a critical role in the modulation of the DNA damage response (DDR).[2] Its primary mechanism of action involves the direct inhibition of the Non-Homologous End Joining (NHEJ) pathway, a major cellular process for repairing DNA double-strand breaks (DSBs).[3][4] By preventing the repair of these lethal lesions, VX-984 sensitizes cancer cells to DNA-damaging agents, such as ionizing radiation and certain chemotherapies.[2][5] This targeted disruption of a key DNA repair pathway, coupled with its ability to cross the blood-brain barrier, positions VX-984 as a promising therapeutic agent, particularly for aggressive cancers like glioblastoma (GBM).[6]
Core Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway
Cells have evolved sophisticated mechanisms to repair DNA damage and maintain genomic integrity. Double-strand breaks are among the most cytotoxic forms of DNA damage.[3] The primary pathway for repairing DSBs in human cells is the classical Non-Homologous End Joining (c-NHEJ) pathway, which is active throughout the cell cycle.[7]
The key steps in the c-NHEJ pathway are:
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DSB Recognition : The Ku70/Ku80 heterodimer recognizes and binds to the broken DNA ends.
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DNA-PK Holoenzyme Assembly : The Ku heterodimer recruits the DNA-PKcs, a serine/threonine protein kinase, to the damage site, forming the active DNA-PK holoenzyme.
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End Processing and Ligation : DNA-PKcs autophosphorylates and phosphorylates other downstream targets to process the DNA ends and facilitate their ligation by the DNA Ligase IV/XRCC4/XLF complex.[7]
(R)-VX-984 functions by competitively binding to the ATP-binding pocket of DNA-PKcs.[2][4] This inhibition prevents the kinase activity essential for the NHEJ pathway, leading to several downstream consequences:
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Inhibition of DSB Repair : The repair of DSBs induced by agents like ionizing radiation is significantly impaired.[1][6]
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Accumulation of DNA Damage : Unrepaired DSBs accumulate, ultimately triggering cell death (apoptosis) or senescence.[3]
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Radiosensitization and Chemosensitization : By disabling the primary repair mechanism, VX-984 enhances the cytotoxic effects of treatments that cause DSBs.[8][5]
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Shifting Repair Pathways : Inhibition of c-NHEJ by VX-984 forces the cell to rely on alternative, often more error-prone, repair pathways such as Homologous Recombination (HR) and alternative NHEJ (mNHEJ).[1][3] This can lead to increased genomic instability.
There is evidence to suggest that VX-984 may have a preferential effect on transformed cells over normal cells, although the precise mechanism for this selectivity requires further investigation.[3][9]
Signaling Pathway Diagrams
DNA Double-Strand Break Repair and the Action of VX-984
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX-984 | C23H23N7O | CID 72188357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
